

Val-Tyr-Val Tripeptide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Val-Tyr-Val

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An In-depth Technical Guide on the Structure, Properties, and Experimental Protocols of the **Val-Tyr-Val** Tripeptide.

This technical guide provides a comprehensive overview of the tripeptide **Val-Tyr-Val** (VYV), intended for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and potential biological significance, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Core Structure and Identification

The **Val-Tyr-Val** tripeptide is a sequence of three amino acids: Valine, Tyrosine, and Valine, linked by peptide bonds.^{[1][2][3][4]} Its structure is characterized by the presence of two hydrophobic valine residues flanking a central aromatic tyrosine residue.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	(2S)-2-[[[(2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid[3]
Molecular Formula	C19H29N3O5[3][5]
Molecular Weight	379.45 g/mol [5][6]
CAS Number	17355-22-5[5][6]
Sequence	VYV

Physicochemical Properties

The physicochemical properties of **Val-Tyr-Val** are influenced by its constituent amino acids. The hydrophobic nature of the two valine residues is contrasted by the polar phenolic hydroxyl group of the central tyrosine.

Summary of Physicochemical Properties:

Property	Value	Source
Appearance	Off-white to tan crystalline solid	[5][6]
Boiling Point	708.0 ± 60.0 °C (Predicted)	[5]
Density	1.207 ± 0.06 g/cm ³ (Predicted)	[5]
pKa (Predicted)	3.31 ± 0.10	[5]
Solubility	Slightly soluble in methanol. Its hydrophilic nature suggests some solubility in aqueous solutions.	[5][7]
Storage Temperature	-20°C	[5][6]

Note: Many of the specific quantitative properties for **Val-Tyr-Val** are predicted and not experimentally determined in the available literature.

Biological and Pharmacological Profile

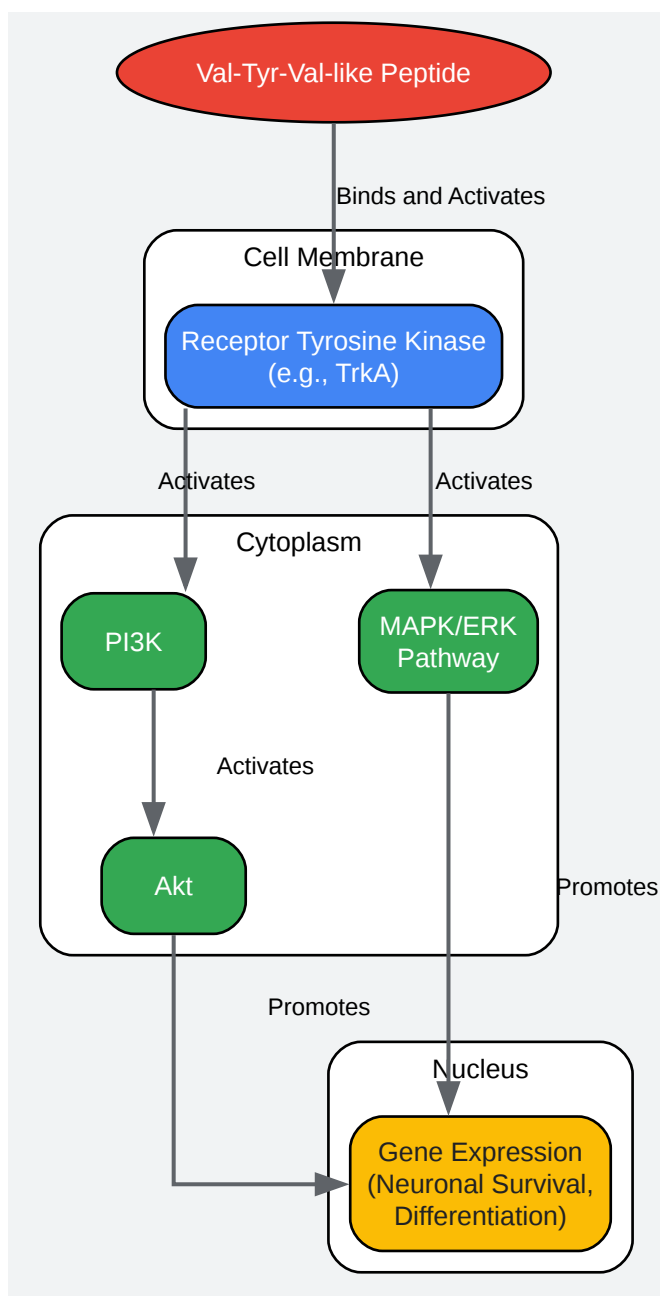
The biological role of **Val-Tyr-Val** is not extensively characterized in the literature. It is generally referred to as a metabolite and is utilized as a building block in peptide synthesis for drug development and in cosmetic formulations.[2][4][7] The presence of a tyrosine residue suggests potential for UV absorption, which can be relevant in analytical applications.[7]

While direct evidence for **Val-Tyr-Val**'s activity is limited, studies on similar peptides offer insights into its potential roles:

- **Potential to Mimic Natural Peptides:** Its structure allows for the design of novel pharmaceuticals that may target specific biological pathways.[7]
- **Gut-Liver Axis Modulation (Inferred):** A related tetrapeptide, Val-Val-Tyr-Pro (VVYP), has demonstrated protective effects against non-alcoholic steatohepatitis by modulating the gut microbiota and the gut-liver axis.[2] This suggests that peptides containing the Val-Tyr motif may have roles in metabolic regulation.
- **Neurological Activity (Inferred):** A synthetic tripeptide, Glu-Val-Trp, has been shown to protect PC12 cells from toxicity by activating the Nerve Growth Factor (NGF) signaling pathway.[8] This indicates that small peptides can have neuroprotective effects, a potential area of investigation for **Val-Tyr-Val**.

Potential Signaling Pathway Involvement

Based on the activities of similar peptides, a hypothetical signaling pathway for a **Val-Tyr-Val**-like peptide with neurotrophic activity could involve the activation of receptor tyrosine kinases, leading to downstream signaling cascades.



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Hypothetical signaling pathway for a **Val-Tyr-Val**-like peptide.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **Val-Tyr-Val** are provided below. These protocols are based on standard methodologies for peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of Val-Tyr-Val

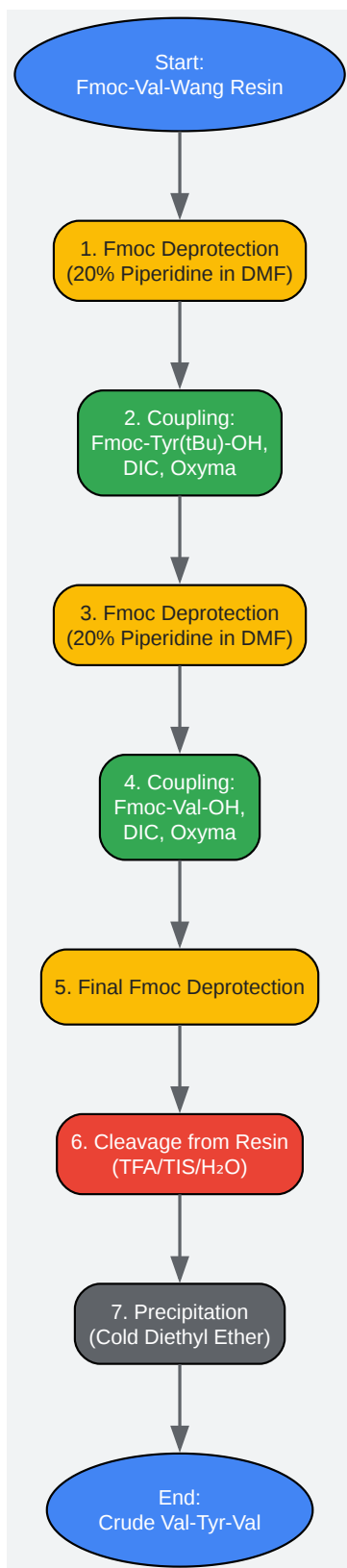
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and effective method for the solid-phase synthesis of peptides.[1][9]

Objective: To synthesize the **Val-Tyr-Val** tripeptide on a solid support resin.

Materials and Reagents:

- Fmoc-Val-Wang resin
- Fmoc-Tyr(tBu)-OH
- Fmoc-Val-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H₂O)
- Diethyl ether

Experimental Workflow:



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Solid-Phase Peptide Synthesis Workflow for **Val-Tyr-Val**.

Procedure:

- Resin Swelling: Swell Fmoc-Val-Wang resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times).
- Amino Acid Coupling (Tyrosine):
 - In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate for 1-2 hours at room temperature.
 - Wash the resin with DMF (3 times).
- Fmoc Deprotection: Repeat step 2.
- Amino Acid Coupling (Valine):
 - In a separate vial, dissolve Fmoc-Val-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate for 1-2 hours at room temperature.
 - Wash the resin with DMF (3 times).

- Final Fmoc Deprotection: Repeat step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM (5 times) and dry under vacuum.
 - Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin.
 - Agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide under vacuum.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To purify the crude **Val-Tyr-Val** peptide to a high degree of homogeneity.[\[10\]](#)

Materials and Reagents:

- Crude **Val-Tyr-Val** peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Preparative C18 HPLC column

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- HPLC Conditions:
 - Column: Preparative C18 column (e.g., 10 μ m particle size, 250 x 21.2 mm).
 - Flow Rate: 10-20 mL/min.
 - Detection: UV at 220 nm and 280 nm.
 - Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30-40 minutes is a good starting point for optimization.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified **Val-Tyr-Val** peptide as a white powder.

Characterization

Objective: To confirm the identity and purity of the synthesized **Val-Tyr-Val** peptide.

4.3.1. Mass Spectrometry (MS)

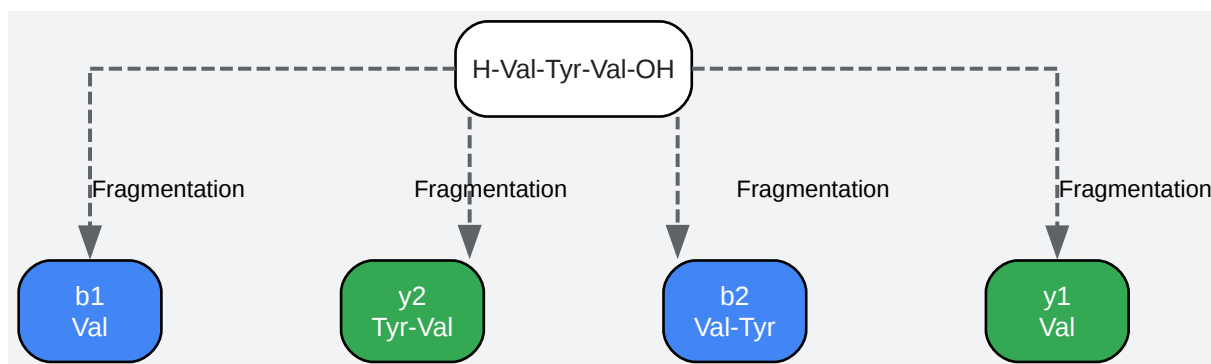
Mass spectrometry is used to determine the molecular weight of the peptide and to confirm its amino acid sequence through fragmentation analysis.

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure:

- Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
- Infuse the sample into the ESI-MS instrument.
- Acquire the mass spectrum in positive ion mode. The expected $[M+H]^+$ ion for **Val-Tyr-Val** is at m/z 380.2.
- Perform tandem MS (MS/MS) on the $[M+H]^+$ ion to obtain fragmentation data. The fragmentation pattern will show characteristic b- and y-ions that confirm the **Val-Tyr-Val** sequence.

Expected MS/MS Fragmentation:



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Expected b- and y-ion fragmentation of **Val-Tyr-Val**.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of the peptide and to ensure the correct stereochemistry of the amino acids. A known ^{13}C NMR spectrum for **Val-Tyr-Val** is available for comparison.^[11]

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Dissolve the purified peptide in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).

- Acquire ^1H and ^{13}C NMR spectra.
- Assign the peaks to the corresponding protons and carbons in the **Val-Tyr-Val** structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to aid in the assignment.

Conclusion

The **Val-Tyr-Val** tripeptide, while not extensively studied for its specific biological activities, holds potential in various research and development areas due to its unique structure combining hydrophobic and aromatic residues. This guide provides a foundational understanding of its properties and detailed protocols for its synthesis and characterization, enabling further investigation into its potential therapeutic applications. Future research should focus on elucidating its specific biological functions and its interactions with cellular signaling pathways.

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